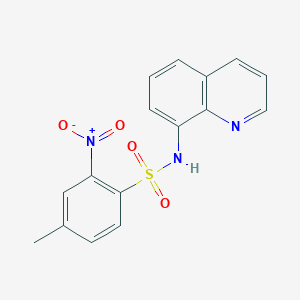![molecular formula C13H16N2O2 B5846850 N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide CAS No. 92884-72-5](/img/structure/B5846850.png)
N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide is a chemical compound that belongs to the class of pyrrolidin-2-one derivatives This compound is characterized by the presence of a benzamide group attached to a pyrrolidin-2-one ring through an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide typically involves the reaction of 2-pyrrolidinone with an appropriate benzoyl chloride derivative in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-pyrrolidinone and benzoyl chloride derivative.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The benzoyl chloride derivative is added dropwise to a solution of 2-pyrrolidinone and the base in the solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Workup: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The benzamide group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzamide derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurological pathways and its potential as a drug candidate.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors. For example, it may interact with gamma-aminobutyric acid (GABA) receptors, influencing neurotransmission and exhibiting potential nootropic effects. Additionally, it may affect other signaling pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide can be compared with other similar compounds, such as:
Piracetam: A well-known nootropic compound with a similar pyrrolidin-2-one structure. This compound may exhibit enhanced activity due to the presence of the benzamide group.
Phenylpiracetam: Another derivative of piracetam with a phenyl group, known for its cognitive-enhancing properties. The structural differences between these compounds can lead to variations in their biological activities.
Pramiracetam: A derivative with a diisopropylamino group, known for its potent nootropic effects. The unique structural features of this compound may offer distinct advantages in certain applications.
Properties
IUPAC Name |
N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-12-7-4-9-15(12)10-8-14-13(17)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGIBDQDMZSEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358147 |
Source


|
| Record name | N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92884-72-5 |
Source


|
| Record name | N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5846769.png)



![N-[bis(4-methoxyphenyl)methyl]formamide](/img/structure/B5846798.png)

![Methyl (4-{[(furan-2-ylmethyl)carbamothioyl]amino}phenyl)acetate](/img/structure/B5846807.png)
![5,5'-{1,3-phenylenebis[oxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}diisophthalic acid](/img/structure/B5846812.png)

![9-methoxy-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5846819.png)
![methyl {7-[2-(dimethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5846823.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-N-(pyridin-3-yl)acetamide](/img/structure/B5846840.png)
![1-{5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B5846846.png)
